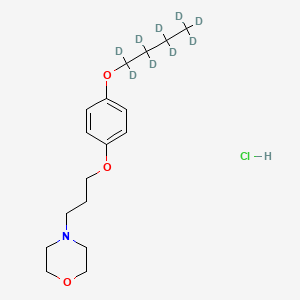

Pramocaine-d9 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pramocaine-d9 (hydrochloride) is a deuterium-labeled derivative of pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic and antipruritic agent used in various dermatological and anorectal conditions. It works by decreasing the permeability of neuronal membranes to sodium ions, thereby blocking the initiation and conduction of nerve impulses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of pramocaine hydrochloride involves several steps:

Reaction of parachlorophenol and brominated n-butane: under alkaline conditions to obtain 4-n-butoxychlorobenzene.

Reaction of morpholine and 3-bromopropanol: under alkaline conditions to obtain N-(3-hydroxypropyl)morpholine.

Reaction of 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine: under alkaline conditions, followed by extraction, washing, drying, and salification to obtain pramocaine hydrochloride

Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

Catalytic action of alkali: to bromobenzene butyl ether with p-bromophenol and 1 NBB.

Synthesis of pramocaine base: under the catalysis of highly basic bromobenzene butyl ether and the propyl alcohol of 3 morpholine.

Conversion of pramocaine base: into pramocaine hydrochloride through salification.

Analyse Chemischer Reaktionen

Types of Reactions: Pramocaine-d9 (hydrochloride) undergoes various chemical reactions, including:

Substitution reactions: Involving the replacement of functional groups.

Oxidation and reduction reactions: Affecting the oxidation state of the compound.

Common Reagents and Conditions:

Alkaline conditions: For substitution reactions.

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Major Products: The major products formed from these reactions include derivatives of pramocaine with modified functional groups or oxidation states .

Wissenschaftliche Forschungsanwendungen

Pramocaine-d9 (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of deuterium-labeled compounds.

Biology: Employed in studies involving neuronal membrane permeability and ion channel behavior.

Medicine: Investigated for its potential use in developing new anesthetic formulations with improved efficacy and reduced side effects.

Industry: Utilized in the formulation of topical anesthetics and antipruritic agents for over-the-counter and prescription medications

Wirkmechanismus

Pramocaine-d9 (hydrochloride) exerts its effects by:

Inhibiting voltage-gated sodium channels: on neurons, decreasing sodium permeability into the cell.

Stabilizing neuronal membranes: and preventing ionic fluctuations needed for depolarization, thereby stopping action potential propagation

Vergleich Mit ähnlichen Verbindungen

Pramocaine (hydrochloride): The non-deuterium-labeled version of pramocaine-d9 (hydrochloride).

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to pramocaine

Uniqueness: Pramocaine-d9 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise analytical studies and potentially different pharmacokinetic properties compared to its non-labeled counterpart .

Eigenschaften

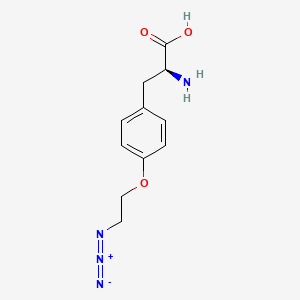

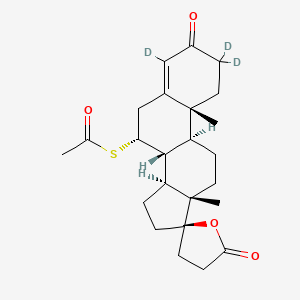

Molekularformel |

C17H28ClNO3 |

|---|---|

Molekulargewicht |

338.9 g/mol |

IUPAC-Name |

4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2; |

InChI-Schlüssel |

SYCBXBCPLUFJID-MMEXPYJSSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

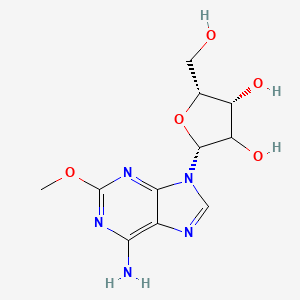

![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)